Cas no 100867-05-8 (methyl 3-acetamido-5-phenylthiophene-2-carboxylate)

Methyl 3-acetamido-5-phenylthiophene-2-carboxylate is a thiophene-based organic compound featuring an acetamido substituent at the 3-position and a phenyl group at the 5-position of the thiophene ring, esterified at the 2-position. This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of heterocyclic compounds. The acetamido group enhances its potential as a precursor for bioactive molecules, while the phenyl substitution contributes to structural diversity. Its ester functionality allows for further derivatization, facilitating applications in medicinal chemistry and material science. The compound's well-defined reactivity and stability under standard conditions make it suitable for controlled synthetic transformations.
methyl 3-acetamido-5-phenylthiophene-2-carboxylate structure
100867-05-8 structure
Product name:methyl 3-acetamido-5-phenylthiophene-2-carboxylate
CAS No:100867-05-8
MF:C14H13NO3S
MW:275.322922468185
CID:5971963
PubChem ID:4114774

methyl 3-acetamido-5-phenylthiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-acetamido-5-phenylthiophene-2-carboxylate
    • 2-Thiophenecarboxylic acid, 3-(acetylamino)-5-phenyl-, methyl ester
    • DTXSID601325304
    • IDI1_009722
    • MLS000679023
    • CHEMBL1472213
    • HMS1422E07
    • HMS2730C14
    • F0779-0483
    • Oprea1_536976
    • AKOS024599919
    • 100867-05-8
    • IFLab1_003615
    • SMR000323408
    • SCHEMBL5368759
    • Inchi: 1S/C14H13NO3S/c1-9(16)15-11-8-12(10-6-4-3-5-7-10)19-13(11)14(17)18-2/h3-8H,1-2H3,(H,15,16)
    • InChI Key: LQHICANBNSHMOZ-UHFFFAOYSA-N
    • SMILES: C1(C(OC)=O)SC(C2=CC=CC=C2)=CC=1NC(C)=O

Computed Properties

  • Exact Mass: 275.06161445g/mol
  • Monoisotopic Mass: 275.06161445g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 342
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 83.6Ų

Experimental Properties

  • Density: 1.279±0.06 g/cm3(Predicted)
  • Boiling Point: 508.5±50.0 °C(Predicted)
  • pka: 14.17±0.70(Predicted)

methyl 3-acetamido-5-phenylthiophene-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0779-0483-20mg
methyl 3-acetamido-5-phenylthiophene-2-carboxylate
100867-05-8 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0779-0483-5mg
methyl 3-acetamido-5-phenylthiophene-2-carboxylate
100867-05-8 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0779-0483-10mg
methyl 3-acetamido-5-phenylthiophene-2-carboxylate
100867-05-8 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0779-0483-75mg
methyl 3-acetamido-5-phenylthiophene-2-carboxylate
100867-05-8 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0779-0483-30mg
methyl 3-acetamido-5-phenylthiophene-2-carboxylate
100867-05-8 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0779-0483-2mg
methyl 3-acetamido-5-phenylthiophene-2-carboxylate
100867-05-8 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0779-0483-4mg
methyl 3-acetamido-5-phenylthiophene-2-carboxylate
100867-05-8 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0779-0483-15mg
methyl 3-acetamido-5-phenylthiophene-2-carboxylate
100867-05-8 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0779-0483-1mg
methyl 3-acetamido-5-phenylthiophene-2-carboxylate
100867-05-8 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0779-0483-3mg
methyl 3-acetamido-5-phenylthiophene-2-carboxylate
100867-05-8 90%+
3mg
$63.0 2023-05-17

Additional information on methyl 3-acetamido-5-phenylthiophene-2-carboxylate

Methyl 3-Acetamido-5-Phenylthiophene-2-Carboxylate: A Comprehensive Overview

Methyl 3-acetamido-5-phenylthiophene-2-carboxylate, identified by the CAS number 100867-05-8, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique structure featuring a thiophene ring substituted with acetamido and phenyl groups, has garnered attention due to its potential in drug discovery, electronic materials, and advanced polymer synthesis. Recent studies have highlighted its role in enhancing the performance of organic semiconductors and its potential as a precursor for bioactive molecules.

The synthesis of methyl 3-acetamido-5-phenylthiophene-2-carboxylate involves a multi-step process that typically begins with the preparation of the thiophene derivative. Researchers have explored various methodologies, including coupling reactions and nucleophilic substitutions, to optimize the yield and purity of this compound. The use of transition metal catalysts has been particularly effective in streamlining the synthesis process, making it more efficient for large-scale production.

One of the most promising applications of methyl 3-acetamido-5-phenylthiophene-2-carboxylate lies in its ability to act as a building block for advanced materials. Recent studies have demonstrated that this compound can be incorporated into polymer frameworks to enhance their electronic properties. For instance, when integrated into conjugated polymers, it significantly improves charge transport characteristics, making it a valuable component in organic light-emitting diodes (OLEDs) and flexible electronics.

In the realm of drug discovery, methyl 3-acetamido-5-phenylthiophene-2-carboxylate has shown potential as a lead compound for developing bioactive agents. Its structure allows for easy functionalization, enabling researchers to explore its interactions with various biological targets. Preclinical studies have indicated that derivatives of this compound exhibit promising anti-inflammatory and antioxidant properties, warranting further investigation into their therapeutic applications.

The stability and reactivity of methyl 3-acetamido-5-phenylthiophene-2-carboxylate under different conditions have also been extensively studied. Researchers have found that the compound exhibits excellent thermal stability up to 200°C, making it suitable for high-temperature applications. Additionally, its reactivity towards nucleophilic aromatic substitution reactions has been exploited to design novel synthetic pathways for complex organic molecules.

From an environmental standpoint, the eco-friendly synthesis and degradation pathways of methyl 3-acetamido-5-phenylthiophene-2-carboxylate are areas of growing interest. Recent advancements in catalytic processes have enabled the production of this compound using renewable resources, reducing its environmental footprint. Furthermore, studies on its biodegradation have shown that under specific conditions, it can decompose into non-toxic byproducts, aligning with sustainable chemistry principles.

In conclusion, methyl 3-acetamido-5-phenylthiophene-2-carboxylate (CAS No. 100867-05) is a multifaceted compound with immense potential across diverse scientific domains. Its unique structure, coupled with recent breakthroughs in synthesis and application techniques, positions it as a key player in advancing modern materials science and pharmaceutical research. As ongoing research continues to uncover new facets of its utility, this compound is poised to make significant contributions to both academic and industrial sectors.

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